2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS 1541362-04-2) is a heterocyclic building block featuring a 1,2-dihydropyridin-2-one core substituted at the 3-position with bromine, at the 5-position with an amino group, and at the N1-position with an acetic acid moiety. Its molecular formula is C7H7BrN2O3 with a molecular weight of 247.05 g/mol.

Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
Cat. No. B13071252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Molecular FormulaC7H7BrN2O3
Molecular Weight247.05 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N(C=C1N)CC(=O)O)Br
InChIInChI=1S/C7H7BrN2O3/c8-5-1-4(9)2-10(7(5)13)3-6(11)12/h1-2H,3,9H2,(H,11,12)
InChIKeyCPADJUYWRFPCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid: Procurement-Quality Profile and Core Structural Identity


2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS 1541362-04-2) is a heterocyclic building block featuring a 1,2-dihydropyridin-2-one core substituted at the 3-position with bromine, at the 5-position with an amino group, and at the N1-position with an acetic acid moiety . Its molecular formula is C7H7BrN2O3 with a molecular weight of 247.05 g/mol . The compound is classified as a substituted oxopyridine derivative, a scaffold frequently employed in the synthesis of bioactive molecules targeting coagulation factors and other therapeutic protein classes [1].

Why 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid Cannot Be Replaced by a Generic Pyridinone Analog


Generic substitution within the 2-oxo-1,2-dihydropyridine acetic acid series is chemically invalid because the precise arrangement of the 5-amino and 3-bromo substituents fundamentally dictates both intermolecular binding interactions and downstream synthetic reactivity . The 5-amino group contributes a hydrogen bond donor (+1 HBD relative to the 5-des-amino analog) and serves as a nucleophilic handle for amide bond formation or reductive amination, while the 3-bromo atom is essential for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings to elaborate the pyridinone core . Removing the amino group, relocating the bromine, or esterifying the acetic acid moiety produces molecules with wholly different physicochemical and reactivity profiles, making them unsuitable as drop-in replacements in synthesis or screening workflows.

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid: Quantified Differentiation Evidence Against Structural Analogs


Hydrogen Bond Donor Count Advantage Over 5-Des-Amino Analog Enables Stronger Polar Interactions

The 5-amino substituent on the target compound provides a second hydrogen bond donor (HBD = 2) compared to the 5-des-amino analog 2-(3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS 1266955-23-0), which has only 1 HBD from its carboxylic acid group . This additional HBD capacity is critical for establishing bidentate hydrogen bonds with biological target residues such as kinase hinge regions or protease S1 pockets, a feature absent in the des-amino comparator.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Topological Polar Surface Area Expansion Relative to 5-Des-Amino Analog Improves Aqueous Solubility Potential

The target compound exhibits a Topological Polar Surface Area (TPSA) of 85.32 Ų as reported by the Leyan computational chemistry module, compared to an estimated TPSA of approximately 63.3 Ų for the 5-des-amino analog 2-(3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid . This 22 Ų increase in polar surface area arises directly from the addition of the 5-amino group and correlates with improved aqueous solubility potential, as TPSA values below 140 Ų generally support acceptable membrane permeability while higher values within this range favor solubility.

ADME Optimization Solubility Enhancement Lead Optimization

LogP Reduction Versus N-Methyl Analog Supports Superior Drug-Likeness for Oral Bioavailability

The target compound has a calculated LogP of 0.2776, substantially lower than the N-methyl pyridinone analog 5-amino-3-bromo-1-methyl-2(1H)-pyridinone (CAS 15862-51-8), which has an estimated LogP of approximately 0.9-1.2 based on fragment addition . This 3-4 fold reduction in calculated lipophilicity arises from the replacement of the N-methyl group with an N-acetic acid moiety. A LogP near 0.3 aligns more closely with the optimal range (0-3) for oral drug candidates.

Drug-Likeness Lipophilicity Optimization Pharmacokinetics

Free Carboxylic Acid Functionality Eliminates Ester Hydrolysis Step Required by Ethyl Ester Analog

Unlike the ethyl ester analog ethyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS 1516641-67-0), the target compound presents a pre-installed free carboxylic acid . The ester comparator requires a separate hydrolysis step (typically LiOH in THF/H2O or TFA-mediated cleavage) to liberate the acid, adding one synthetic step and a purification burden. The target compound is thus directly ready for amide coupling, esterification, or salt formation without protecting group manipulation.

Synthetic Efficiency Bioconjugation Intermediate Utility

Orthogonal Reactivity of 3-Bromo and 5-Amino Substituents Enables Sequential Derivatization Not Possible with Mono-Functionalized Analogs

The simultaneous presence of a 3-bromo (electrophilic cross-coupling handle) and a 5-amino group (nucleophilic handle) on the pyridinone scaffold permits sequential, chemoselective derivatization. The 3-bromo position is amenable to Suzuki-Miyaura coupling to install aryl or heteroaryl groups, while the 5-amino group can be independently acylated, sulfonylated, or reductively aminated without interference, as noted in synthetic protocols for related pyridinone compounds . In contrast, the comparator 2-(3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid lacks the 5-amino handle entirely, limiting diversification to bromo-specific reactions only.

Parallel Synthesis Diversity-Oriented Synthesis Chemical Biology

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid: Best-Fit Research and Procurement Application Scenarios


Diversity-Oriented Synthesis of Factor Xa/XIa Inhibitor Libraries

The pyridinone core with 5-amino and N-acetic acid functionality is a privileged scaffold in the design of coagulation factor inhibitors, as documented in the oxopyridine patent literature targeting cardiovascular disorders [1]. The target compound's 3-bromo position enables late-stage Suzuki diversification to explore the S1 aryl binding pocket, while the acetic acid can be coupled to P1 arginine mimetics. The pre-installed free acid eliminates the ester hydrolysis step required by ester analogs, accelerating library production by an estimated one synthesis cycle per compound.

Fragment-Based Drug Discovery Requiring Balanced Aqueous Solubility and Permeability

With a calculated LogP of 0.2776 and TPSA of 85.32 Ų, this compound falls within an optimal physicochemical window for fragment-based screening libraries [1]. The dual hydrogen bond donor capacity (HBD = 2) permits bidentate interactions with protein targets, while the low molecular weight (247.05 g/mol) aligns with fragment rule-of-three guidelines. Procurement of this compound is appropriate for fragment libraries requiring polar contacts with kinase hinge or protease active site residues.

Bifunctional Building Block for PROTAC Linker Attachment and E3 Ligand Conjugation

The free carboxylic acid at N1 provides an immediate conjugation point for PEG-based PROTAC linkers via amide bond formation, while the 5-amino group can serve as a secondary attachment point or a site for installing photocrosslinking moieties [1]. The orthogonal reactivity of the 3-bromo position further enables target protein ligand elaboration. This triple-handle architecture makes the compound a uniquely efficient procurement choice for targeted protein degradation (TPD) platform synthesis compared to mono- or di-functionalized pyridinone building blocks.

Quote Request

Request a Quote for 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.